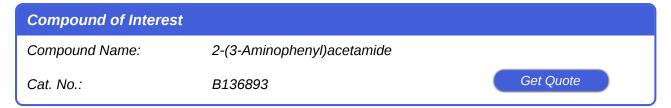


# A Comprehensive Technical Guide to 2-(3-Aminophenyl)acetamide (CAS: 129743-47-1)

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a detailed overview of **2-(3-Aminophenyl)acetamide**, a chemical compound with potential applications in pharmaceutical and chemical research. Due to the limited publicly available data for this specific molecule, this document leverages information on its isomers and structurally related compounds to offer insights into its synthesis, physicochemical properties, and potential biological activities. This guide aims to serve as a valuable resource for researchers and professionals in drug discovery and development by providing a structured compilation of existing knowledge and inferred scientific data.

# **Chemical Identity and Physicochemical Properties**

**2-(3-Aminophenyl)acetamide** is an organic compound featuring a phenyl ring substituted with both an amino group and an acetamide group at the meta position relative to the methylene bridge.

Table 1: Physicochemical Properties of 2-(3-Aminophenyl)acetamide and its Isomers



Property	2-(3- Aminophenyl)aceta mide (CAS: 129743- 47-1)	3-Aminoacetanilide (CAS: 102-28-3)	4-Aminoacetanilide (CAS: 122-80-5)
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O[1]	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O[2][3]	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O
Molecular Weight	150.18 g/mol [1]	150.18 g/mol [2][3]	150.18 g/mol
Melting Point	Data not available	86-88 °C[2]	164-167 °C
Boiling Point	Predicted: 366.7°C at 760 mmHg	271.72°C (rough estimate)	267 °C
Water Solubility	Data not available	Soluble (1-5 g/100 mL at 24°C)[2]	Slightly soluble (0.1-1 g/100 mL at 25 °C)
logP (predicted)	0.2966[1]	0.08	Not Available
Topological Polar Surface Area (TPSA)	69.11 Ų[1]	55.1 Ų	Not Available
Hydrogen Bond Donors	2[1]	2	2
Hydrogen Bond Acceptors	2[1]	2	2
Rotatable Bonds	2[1]	1	1

Note: Some data for **2-(3-Aminophenyl)acetamide** are predicted due to the absence of experimental values in the searched literature. Data for isomers are provided for comparative purposes.

# **Synthesis and Experimental Protocols**

A definitive, peer-reviewed synthesis protocol for **2-(3-Aminophenyl)acetamide** is not readily available in the public domain. However, a plausible and commonly employed synthetic route for aminophenylacetamides involves a two-step process: nitration of a phenylacetamide precursor followed by the reduction of the resulting nitro-intermediate.



## **Proposed Synthesis Pathway**

A logical synthetic approach would start with 2-(3-nitrophenyl)acetamide, which can then be reduced to the target compound.



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Caption: Proposed synthesis of 2-(3-Aminophenyl)acetamide.

# Experimental Protocol: Reduction of 2-(3-Nitrophenyl)acetamide

This protocol is a generalized procedure based on standard methods for the reduction of aromatic nitro compounds.

#### Materials:

- 2-(3-Nitrophenyl)acetamide
- Ethanol (or other suitable solvent)
- Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl<sub>2</sub>·2H<sub>2</sub>O) or catalytic hydrogenation with Pd/C)
- Concentrated Hydrochloric Acid (if using SnCl<sub>2</sub>)
- Sodium bicarbonate solution (saturated)
- Drying agent (e.g., anhydrous sodium sulfate)
- Filtration apparatus
- Rotary evaporator

#### Procedure:

## Foundational & Exploratory





- Dissolution: Dissolve 2-(3-nitrophenyl)acetamide in ethanol in a round-bottom flask.
- Addition of Reducing Agent:
  - For SnCl<sub>2</sub>·2H<sub>2</sub>O Reduction: Add an excess of Tin(II) chloride dihydrate to the solution, followed by the slow addition of concentrated hydrochloric acid.
  - For Catalytic Hydrogenation: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

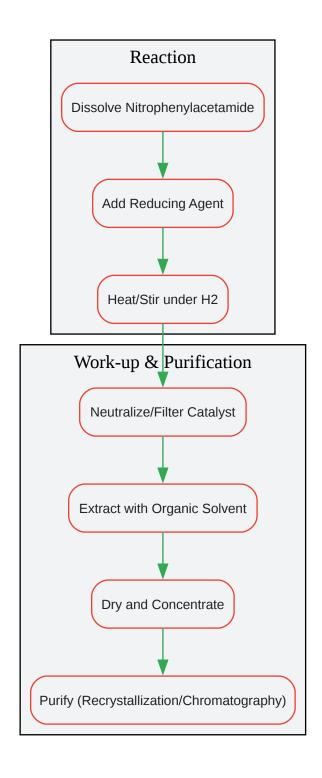
#### Reaction:

- SnCl<sub>2</sub>·2H<sub>2</sub>O: Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Catalytic Hydrogenation: Place the flask under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

#### Work-up:

- SnCl<sub>2</sub>·2H<sub>2</sub>O: Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate until the pH is basic. The resulting tin salts will precipitate.
- Catalytic Hydrogenation: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
- Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- Purification: The crude 2-(3-aminophenyl)acetamide can be further purified by recrystallization or column chromatography.





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Caption: Experimental workflow for the reduction of 2-(3-nitrophenyl)acetamide.

# **Potential Biological Activity and Signaling Pathways**



While no specific biological activity has been reported for **2-(3-Aminophenyl)acetamide**, the broader class of aminophenylacetamide derivatives has been investigated for various therapeutic applications.

### **Anticancer Potential**

Derivatives of N-(2-Aminophenyl)-2-phenylacetamide have shown cytotoxic effects against different cancer cell lines.[4] The mechanism of action for some phenylacetamide derivatives is believed to involve the induction of apoptosis.[5]

Table 2: Hypothetical Biological Assay Data for 2-(3-Aminophenyl)acetamide

Assay Type	Target Cell Line	Parameter	Hypothetical Value
Cytotoxicity (MTT Assay)	Human Cancer Cell Line (e.g., MCF-7)	IC50	To be determined
Antimicrobial (Broth Microdilution)	Bacterial Strain (e.g., S. aureus)	MIC	To be determined

Note: This table presents a template for potential experimental data and does not contain actual results.

# **Experimental Protocol: MTT Assay for Cytotoxicity**

This protocol outlines a standard procedure for assessing the cytotoxic effects of a compound on cancer cell lines.

#### Materials:

- Human cancer cell line (e.g., MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- 2-(3-Aminophenyl)acetamide (dissolved in a suitable solvent like DMSO)

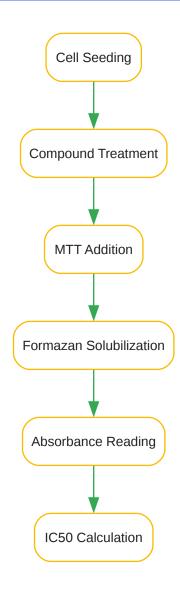


- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or acidified isopropanol)
- Microplate reader

#### Procedure:

- Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with serial dilutions of 2-(3-aminophenyl)acetamide
  and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
- Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC<sub>50</sub> value (the concentration of the compound that inhibits cell growth by 50%).





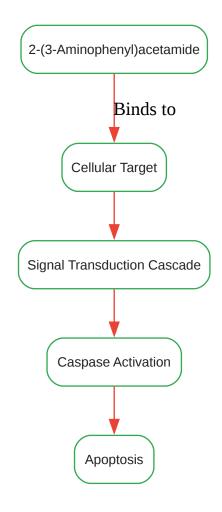
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Caption: Workflow for the MTT cytotoxicity assay.

# **Postulated Signaling Pathway**

Based on the activity of related compounds, it can be hypothesized that if **2-(3-aminophenyl)acetamide** possesses anticancer properties, it might induce apoptosis through the intrinsic or extrinsic pathways, potentially involving the activation of caspases.





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Caption: A hypothetical signaling pathway for apoptosis induction.

## Conclusion

**2-(3-Aminophenyl)acetamide** represents a molecule of interest for which detailed experimental data is currently lacking in publicly accessible literature. This guide has provided a comprehensive overview based on the properties of its isomers and related compounds. The proposed synthesis and experimental protocols offer a starting point for researchers wishing to investigate this compound further. Future studies are warranted to elucidate its precise physicochemical properties, biological activities, and potential as a scaffold in drug discovery.

## **Disclaimer**

The information provided in this document, particularly concerning experimental protocols and biological activities, is based on established scientific principles and data from related



compounds due to the absence of specific data for **2-(3-Aminophenyl)acetamide** (CAS 129743-47-1). This guide is intended for informational purposes only and should be used as a reference for further research. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-(3-Aminophenyl)acetamide (CAS: 129743-47-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b136893#2-3-aminophenyl-acetamide-cas-number-129743-47-1]

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